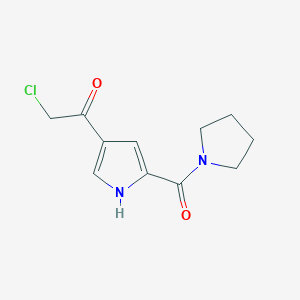
2-Chloro-1-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)ethanone is a synthetic organic compound that features a chloroacetyl group attached to a pyrrole ring, which is further substituted with a pyrrolidine-1-carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)ethanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Pyrrolidine-1-carbonyl Group: This step involves the acylation of the pyrrole ring using pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
化学反応の分析
Types of Reactions
2-Chloro-1-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted amides or thioethers.
Oxidation: Formation of pyrrolinones or other oxidized pyrrole derivatives.
Reduction: Formation of alcohols or amines.
科学的研究の応用
2-Chloro-1-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of chloroacetyl-containing compounds with biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor for agrochemicals.
作用機序
The mechanism of action of 2-Chloro-1-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The pyrrolidine-1-carbonyl group may enhance the compound’s binding affinity and specificity for its target.
類似化合物との比較
Similar Compounds
2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate: Similar in structure but contains a pyridinium ring instead of a pyrrole ring.
1-(Pyrrolidine-1-carbonyl)methylpiperazine: Contains a piperazine ring instead of a pyrrole ring.
Uniqueness
2-Chloro-1-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)ethanone is unique due to the combination of its chloroacetyl and pyrrolidine-1-carbonyl groups, which confer specific reactivity and binding properties. This makes it a valuable intermediate in the synthesis of compounds with potential therapeutic applications.
特性
IUPAC Name |
2-chloro-1-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-6-10(15)8-5-9(13-7-8)11(16)14-3-1-2-4-14/h5,7,13H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYHJEYDCBDIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CN2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














